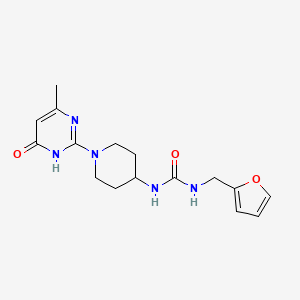

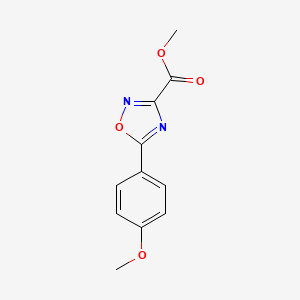

![molecular formula C15H13NO6S B2489827 3-([(1,3-苯并二氧杂环戊-5-基甲基)氨基]磺酰)苯甲酸 CAS No. 722473-64-5](/img/structure/B2489827.png)

3-([(1,3-苯并二氧杂环戊-5-基甲基)氨基]磺酰)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Sulfonyl-bridged oligo(benzoic acid)s exhibit complex synthesis routes involving palladium-catalyzed reactions, highlighting the intricate steps required for compounds with sulfonyl and benzoic acid components. The synthesis involves methoxycarbonylation, hydrolysis, and subsequent oxidation processes to achieve the desired structural configuration and functionality, indicative of the potential synthesis route for the target compound (Morohashi et al., 2014).

Molecular Structure Analysis

X-ray crystallography reveals the complex molecular structures and supramolecular assemblies formed by sulfonyl-bridged compounds, demonstrating the capability of such molecules to form intricate hydrogen bonding patterns and structures. This analytical method could elucidate the detailed molecular structure of the target compound, showcasing its potential for forming specific molecular interactions and assemblies (Morohashi et al., 2014).

Chemical Reactions and Properties

Copper-mediated C-H sulfonylation indicates the reactivity of benzoic acid derivatives towards sulfonylation, providing insights into the chemical reactions that sulfonyl-containing compounds like the target can undergo. Such reactions are pivotal for modifying the chemical structure and introducing new functional groups, enhancing the compound's reactivity and potential applications (Liu et al., 2015).

Physical Properties Analysis

The analysis of sulfonyl-bridged compounds' physical properties, such as extractability towards lanthanoid ions, suggests that compounds with sulfonyl and benzoic acid components can exhibit specific physical interactions and properties. These findings are critical for understanding the solubility, stability, and interaction capabilities of the target compound with various ions and molecules (Morohashi et al., 2014).

Chemical Properties Analysis

The target compound's chemical properties can be inferred from related research on benzoic acid derivatives, demonstrating their potential for hydrogen bonding and interaction with other molecules. Such properties are essential for the compound's application in material science, catalysis, and potentially as a ligand in complex formation, indicating a wide range of chemical behavior and reactivity (Liu et al., 2015).

科学研究应用

抗菌活性

研究表明,与1,3-苯并二氧杂环戊二酸衍生物密切相关的化合物表现出抗菌特性。Siddiqa等人(2014年)的研究探讨了从1,3-苯并二氧杂环戊二酰肼衍生的各种磺胺类化合物的合成,揭示了它们对多种细菌菌株的体外抗菌活性,包括伤寒沙门氏菌、大肠杆菌和铜绿假单胞菌(Siddiqa et al., 2014)。

EP1受体拮抗作用

Naganawa等人(2006年)合成并评估了一系列苯甲酸衍生物,包括与3-([(1,3-苯并二氧杂环戊-5-基)甲基]氨基磺酰)苯甲酸相关的化合物,作为EP1受体拮抗剂。这些化合物表现出显著的EP受体亲和力和活性,突显了它们在治疗应用中的潜力(Naganawa et al., 2006)。

电化学应用

已经研究了与3-([(1,3-苯并二氧杂环戊-5-基)甲基]氨基磺酰)苯甲酸相关的化合物的电化学行为。Mandić等人(2004年)研究了各种苯甲酸衍生物的电化学还原,有助于了解它们的电化学性质和在各个领域的潜在应用(Mandić等人,2004年)。

芳基砜的合成

Liu等人(2015年)报道了铜介导的苯甲酸衍生物的直接邻位C-H键磺酰化,包括与3-([(1,3-苯并二氧杂环戊-5-基)甲基]氨基磺酰)苯甲酸类似的化合物,与亚砜钠的反应。这项研究有助于高效合成芳基砜(Liu et al., 2015)。

视黄酸X受体(RXR)激动作用

Heck等人(2016年)探讨了苯甲酸衍生物的磺酸类似物对选择性视黄酸X受体激动作用的研究。这项研究突显了这些化合物的潜力,包括3-([(1,3-苯并二氧杂环戊-5-基)甲基]氨基磺酰)苯甲酸衍生物,在治疗应用中的潜在性,特别是在治疗皮肤T细胞淋巴瘤方面(Heck et al., 2016)。

金属离子的萃取

Morohashi等人(2014年)合成了磺酰桥联寡聚(苯甲酸)并研究了它们作为金属萃取剂的性质。这项研究有助于了解与3-([(1,3-苯并二氧杂环戊-5-基)甲基]氨基磺酰)苯甲酸类似的化合物如何在金属离子的萃取中被利用(Morohashi et al., 2014)。

代谢和生物合成研究

Hvenegaard等人(2012年)研究了新型抗抑郁药Lu AA21004的代谢,确定了涉及与3-([(1,3-苯并二氧杂环戊-5-基)甲基]氨基磺酰)苯甲酸类似的苯甲酸衍生物的代谢途径。这项研究有助于了解相关化合物的代谢途径(Hvenegaard et al., 2012)。

属性

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6S/c17-15(18)11-2-1-3-12(7-11)23(19,20)16-8-10-4-5-13-14(6-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKGDDMNFZIGQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

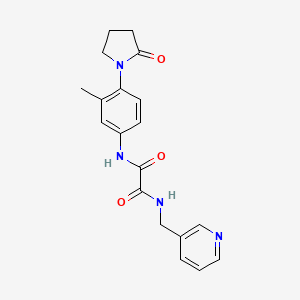

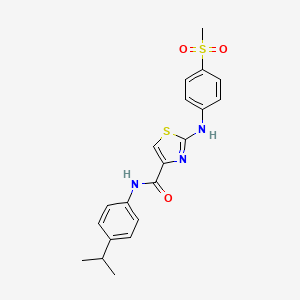

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)

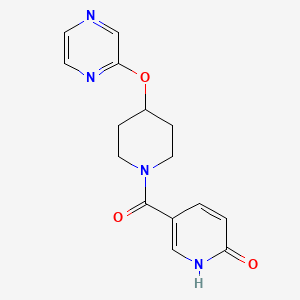

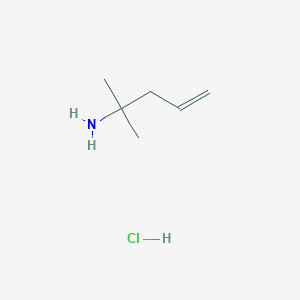

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)

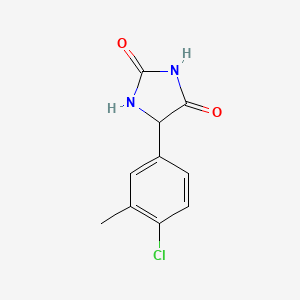

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)

![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)